

Spectroscopic Data for 1-Ethyl-5,6-dinitrobenzimidazole: A Technical Guide

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Compound of Interest

Compound Name: *1-Ethyl-5,6-dinitrobenzimidazole*

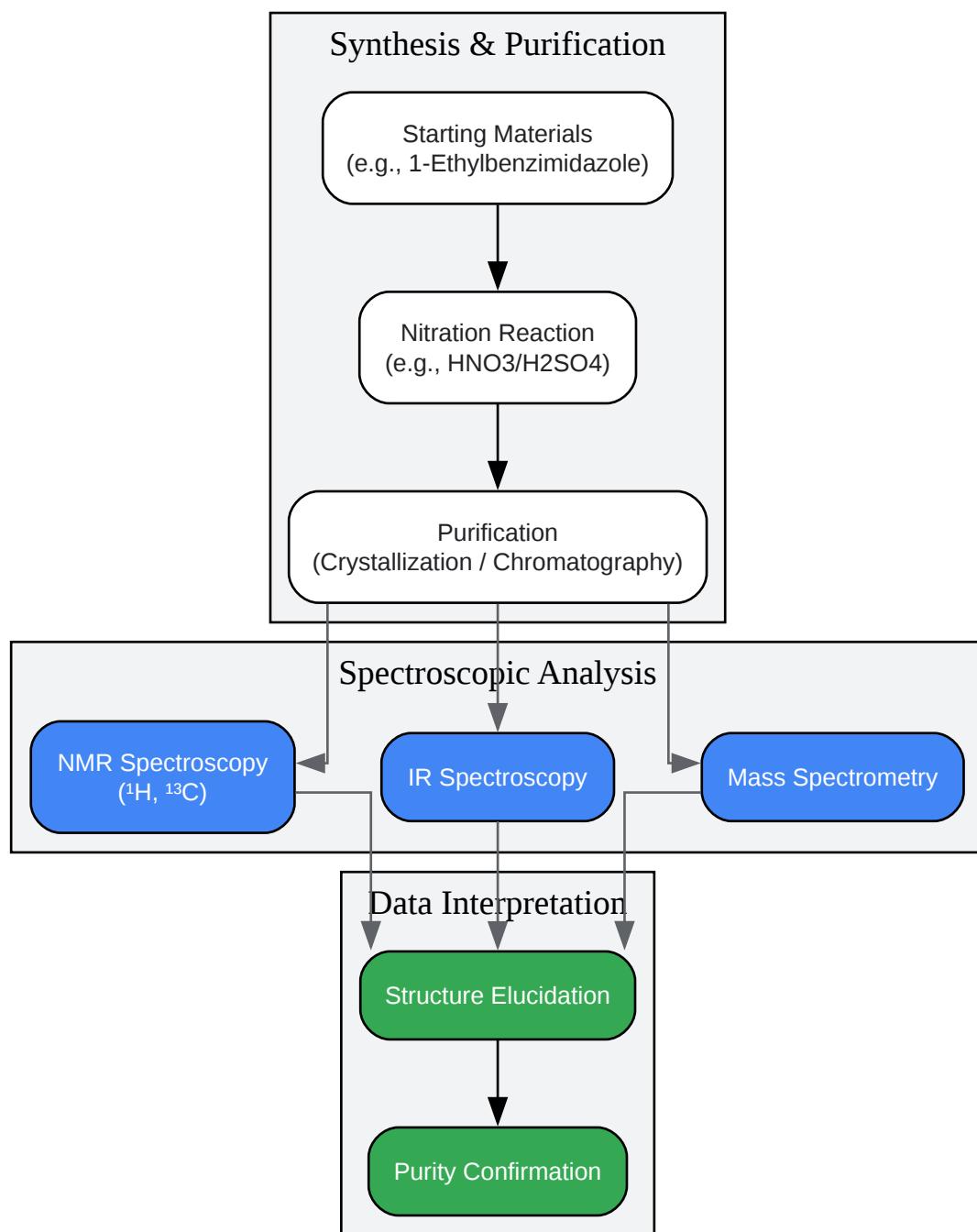
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Disclaimer: Specific experimental spectroscopic data for the target compound, **1-Ethyl-5,6-dinitrobenzimidazole**, is not readily available in reviewed scientific literature. This guide provides a comprehensive framework based on established methodologies for the synthesis and spectroscopic characterization of related benzimidazole derivatives. The data presented herein is predictive and includes examples from closely related compounds for illustrative purposes.

Proposed Synthesis and Characterization Workflow

The synthesis of **1-Ethyl-5,6-dinitrobenzimidazole** would likely proceed through the nitration of 1-ethylbenzimidazole or by constructing the benzimidazole ring from a pre-dinitrated precursor. Following synthesis and purification, a standard workflow of spectroscopic analysis is employed to confirm the structure and purity of the compound.

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Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the necessary spectroscopic data, based on common practices for characterizing novel organic compounds.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence like DEPT (Distortionless Enhancement by Polarization Transfer) may be used to differentiate between CH, CH₂, and CH₃ groups.
- Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrophotometer.
- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- Data Reporting: Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system (e.g., GC-MS or LC-MS). Electron Impact (EI) is a common ionization method for initial characterization. High-Resolution Mass Spectrometry (HRMS) is used for accurate mass determination.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The sample is introduced into the ion source. The mass-to-charge ratio (m/z) of the molecular ion and resulting fragment ions are recorded.
- **Data Reporting:** The m/z values of significant peaks are reported, with their relative intensities. The molecular ion peak $[M]^+$ is identified, and HRMS data is used to confirm the elemental composition.

Predicted Spectroscopic Data

NMR Spectroscopy

The electron-withdrawing nature of the two nitro groups will significantly deshield the aromatic protons and carbons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzimidazole.

^1H NMR:

- **Aromatic Protons:** Two singlets are expected for the protons at the C4 and C7 positions of the benzimidazole ring. These would likely appear in the δ 8.0-9.0 ppm range.
- **Ethyl Group:** A quartet for the methylene (- CH_2 -) protons and a triplet for the methyl (- CH_3) protons are expected, characteristic of an ethyl group. The methylene protons, being attached to a nitrogen atom, would likely appear around δ 4.5-5.0 ppm.

^{13}C NMR:

- **Aromatic Carbons:** The carbons bearing the nitro groups (C5 and C6) would be significantly downfield. Other aromatic carbons would also be deshielded.
- **Ethyl Group:** Signals for the - CH_2 - and - CH_3 carbons would appear in the aliphatic region of the spectrum.

Table 1: Example NMR Data for 5-nitrobenzimidazole (Not the Target Compound)[2] This data is provided for illustrative purposes to indicate the typical chemical shifts for a related structure.

Signal Type	Solvent	Chemical Shift (δ , ppm)
^1H NMR	DMSO-d ₆	8.51 (d, $J=2.1$ Hz, 1H), 8.38 (s, 1H), 8.11 (dd, $J=8.9, 2.2$ Hz, 1H), 7.76 (d, $J=8.9$ Hz, 1H)
^{13}C NMR	DMSO-d ₆	146.26, 142.15, 117.10

IR Spectroscopy

The IR spectrum will be dominated by the strong absorptions from the nitro groups.

Table 2: Predicted Characteristic IR Absorptions for **1-Ethyl-5,6-dinitrobenzimidazole**

Functional Group	Vibration Mode	Expected Wavenumber (cm^{-1})	Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium
Aliphatic C-H (Ethyl)	Stretch	2980 - 2850	Medium
C=N / C=C (Benzimidazole ring)	Stretch	1620 - 1450	Medium
Nitro (NO ₂)	Asymmetric Stretch	1550 - 1475	Strong
Nitro (NO ₂)	Symmetric Stretch	1360 - 1290	Strong

The presence of strong bands in the 1550-1475 cm^{-1} and 1360-1290 cm^{-1} regions is a key indicator for the presence of aromatic nitro groups.[3][4]

Mass Spectrometry

The molecular weight of **1-Ethyl-5,6-dinitrobenzimidazole** (C₉H₈N₄O₄) is 236.18 g/mol .

Table 3: Predicted Mass Spectrometry Data for **1-Ethyl-5,6-dinitrobenzimidazole**

m/z Value	Identity	Fragmentation Pathway
236	$[M]^+$ (Molecular Ion)	-
221	$[M - \text{CH}_3]^+$	Loss of methyl radical from the ethyl group
207	$[M - \text{C}_2\text{H}_5]^+$	Loss of ethyl radical
190	$[M - \text{NO}_2]^+$	Loss of a nitro group
144	$[M - 2\text{NO}_2]^+$	Loss of both nitro groups

The fragmentation of benzimidazoles can also involve the loss of HCN from the imidazole ring. [5][6] The presence of nitro groups introduces characteristic fragmentation pathways, including the loss of NO, NO_2 , and O.

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